molecular formula C19H25BrN2 B12736304 Imipramine hydrobromide CAS No. 67246-27-9

Imipramine hydrobromide

Cat. No.: B12736304
CAS No.: 67246-27-9
M. Wt: 361.3 g/mol
InChI Key: XPAGIVLQSQMGIG-UHFFFAOYSA-N
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Description

Imipramine hydrobromide is a tricyclic antidepressant primarily used in the treatment of depression and certain anxiety disorders. It is a derivative of imipramine, which was the first tricyclic antidepressant to be marketed. This compound works by increasing the levels of certain neurotransmitters in the brain, thereby helping to improve mood and alleviate symptoms of depression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imipramine hydrobromide typically involves the reaction of iminodibenzyl with 3-dimethylaminopropyl chloride in the presence of a base. This reaction yields imipramine, which is then converted to its hydrobromide salt by treatment with hydrobromic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is subjected to various purification steps, including recrystallization and filtration, to obtain pharmaceutical-grade this compound .

Chemical Reactions Analysis

Types of Reactions

Imipramine hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Imipramine hydrobromide has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of tricyclic antidepressants and their chemical properties.

    Biology: Investigated for its effects on neurotransmitter levels and receptor binding in the brain.

    Medicine: Extensively studied for its therapeutic effects in treating depression, anxiety, and other psychiatric disorders.

    Industry: Used in the development of new antidepressant drugs and in pharmacokinetic studies .

Mechanism of Action

Imipramine hydrobromide works by inhibiting the reuptake of the neurotransmitters norepinephrine and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. Imipramine also binds to various receptors, including histamine H1 receptors, alpha-1 adrenergic receptors, and muscarinic receptors, contributing to its therapeutic and side effects .

Comparison with Similar Compounds

Imipramine hydrobromide is often compared with other tricyclic antidepressants, such as:

This compound is unique in its balanced inhibition of both norepinephrine and serotonin reuptake, making it effective for a broad range of depressive and anxiety disorders .

Properties

CAS No.

67246-27-9

Molecular Formula

C19H25BrN2

Molecular Weight

361.3 g/mol

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrobromide

InChI

InChI=1S/C19H24N2.BrH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H

InChI Key

XPAGIVLQSQMGIG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Br

Origin of Product

United States

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